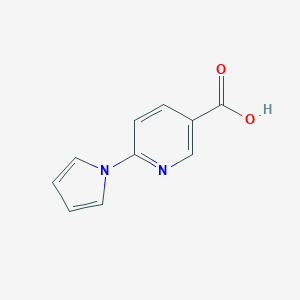

6-(1H-Pyrrol-1-yl)nicotinic acid

Descripción general

Descripción

6-(1H-Pyrrol-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . It is a derivative of nicotinic acid, where a pyrrol group is attached to the 6th position of the nicotinic acid ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with pyrrole under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrrol ring at the 6th position of the nicotinic acid . The reaction conditions often include the use of solvents like chloroform and purification through silica gel column chromatography .

Industrial Production Methods

Análisis De Reacciones Químicas

Ester Hydrolysis

The carboxylic acid group in 6-(1H-Pyrrol-1-yl)nicotinic acid can be derived from its methyl ester via alkaline hydrolysis. For example:

- Reaction : Methyl 6-(1H-pyrrol-1-yl)nicotinate → this compound

- Conditions : NaOH in tetrahydrofuran (THF)/methanol at 50°C for 3 hours .

- Yield : 68% after acidification and purification .

This method is critical for generating the free acid, which serves as a precursor for further derivatization.

Amide and Hydrazide Formation

The carboxylic acid participates in coupling reactions to form amides or hydrazides, often using activating agents:

- Example : Reaction with substituted phenyl acetic acids in DMF using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as a base .

- Products : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (e.g., 5a–n ) .

- Key Data :

Product Reaction Conditions Yield Characterization 5a DMF, HBTU, DIPEA, 0°C 63–96% 1H/13C NMR, FT-IR 5h Same as above 84% X-ray crystallography, molecular docking

These derivatives exhibit biological activity, with 5h showing strong hydrogen-bonding interactions in antimicrobial studies .

Decarboxylation and Functionalization

Decarboxylative halogenation or cross-coupling reactions are plausible for the carboxylic acid group:

- Decarboxylative Bromination : Using AgNO₃/KBr in the presence of a radical initiator .

- Suzuki Coupling : If a halogen substituent is introduced, palladium-catalyzed cross-coupling with boronic acids becomes feasible (e.g., Pd(dppf)Cl₂ in DME/K₂CO₃) .

Comparison with Analogous Compounds

Key Synthetic Pathways

A generalized synthesis route involves:

- Condensation : Nicotinic acid derivatives with pyrrole under FeCl₃ catalysis.

- Functionalization : Subsequent oxidation, reduction, or coupling reactions .

This compound’s versatility in medicinal chemistry and organic synthesis underscores its importance as a scaffold for developing bioactive molecules. Further studies on its catalytic applications (e.g., in Suzuki couplings ) and decarboxylative transformations could expand its utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(1H-Pyrrol-1-yl)nicotinic acid has been studied for its potential therapeutic effects, particularly as a pharmacological agent. Its structural similarity to nicotinic acid suggests possible interactions with nicotinic acetylcholine receptors, which are crucial in various neurological processes.

Case Studies

- Neuroprotective Effects : Research indicates that derivatives of pyrrol-nicotinic compounds exhibit neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Activity : Some studies have reported that pyrrol-based compounds can inhibit cancer cell proliferation, suggesting a role in developing new anticancer therapies .

Biochemistry

In biochemical studies, this compound is utilized to explore its interactions with biological molecules. Its ability to act as a ligand for various receptors makes it a valuable tool in drug design and molecular biology.

Applications

- Enzyme Inhibition Studies : The compound has been used to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into potential drug targets .

- Cell Culture Experiments : It is employed in cell culture systems to assess cellular responses to pharmacological agents, aiding in the understanding of cellular mechanisms .

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Research Insights

- Conductive Polymers : There is ongoing research into incorporating pyrrol-nicotinic structures into conductive polymers, which could lead to advancements in electronic materials .

- Nanotechnology : Studies are investigating the use of this compound in the synthesis of nanoparticles for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of 6-(1H-Pyrrol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrol group can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-(1H-Pyrrol-1-yl)nicotinic acid include:

Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

Nicotinic Acid:

Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom

Uniqueness

This compound is unique due to the presence of both a pyrrol ring and a nicotinic acid moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

6-(1H-Pyrrol-1-yl)nicotinic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 188.19 g/mol. Its structure features a pyrrole ring attached to a nicotinic acid moiety, which contributes to its unique chemical properties and biological activities. The dual functional groups allow for interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties against various strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly potent against specific bacterial strains, making it a candidate for further development in infection treatment.

| Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 7.81 - 62.5 | Antibacterial |

| Escherichia coli | >250 | Antibacterial |

| Candida albicans | 15.62 - 62.5 | Antifungal |

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cellular pathways associated with inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, and reduce the activation of NF-κB signaling pathways, which are crucial in inflammatory responses.

Antitumor Activity

Preliminary research indicates potential antitumor effects against various cancer cell lines. For instance, studies have demonstrated that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cyclin-dependent kinases.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 95 | Apoptosis induction |

| LNCaP | 60 | G1 phase arrest |

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Cannabinoid Receptors: The compound has been identified as a potential agonist for cannabinoid receptors, which play a role in pain modulation and neuroprotection.

- Nicotinic Acetylcholine Receptors: Its structural similarity to nicotinic acid suggests possible interactions with nicotinic acetylcholine receptors, which are implicated in cognitive functions and neuropharmacology.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study: A study evaluated the compound's effectiveness against common pathogens in clinical isolates, demonstrating significant antibacterial activity that warrants further investigation into its use as an antibiotic.

- Anti-inflammatory Mechanism Exploration: Research focused on its ability to inhibit IL-6 signaling pathways in Hep3B cells, revealing its potential as a therapeutic agent for inflammatory diseases.

- Antitumor Activity Assessment: A detailed examination of its effects on HeLa cells showed that treatment led to apoptotic cell death through cytochrome C release and caspase activation.

Propiedades

IUPAC Name |

6-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLGOBAHBJQAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377301 | |

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-86-1 | |

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.